N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a carboxamide group and a dioxidotetrahydrothiophenyl moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiazole derivative with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the oxidation of tetrahydrothiophene to its dioxidotetrahydro form, followed by its attachment to the benzothiazole carboxamide through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole ring and the dioxidotetrahydrothiophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophenyl moiety but differs in the core structure.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide: Similar in having the dioxidotetrahydrothiophenyl group but with a nitrobenzamide core.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiazole ring system is particularly noteworthy for its role in various biological processes.
Properties
Molecular Formula |
C12H12N2O3S2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C12H12N2O3S2/c15-12(14-9-3-4-19(16,17)6-9)8-1-2-10-11(5-8)18-7-13-10/h1-2,5,7,9H,3-4,6H2,(H,14,15) |
InChI Key |
RFQLBWGBAXHWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.